4-((2R)-2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzeneethanol
Overview
Description
(R)-O-Demethylmetoprolol is an impurity of Betaxolol, which is a selective beta1 adrenergic receptor blocker for the treatment of hypertension and glaucoma.
Scientific Research Applications
Chemical Synthesis and Characterization :
- Kuznetsov and Brusilovskii (2001) described the reaction of certain dioxanes with acetone cyanohydrin, leading to hydrolytically unstable oxazines, which are saponified in alkaline medium to yield 1,3-amino alcohols, demonstrating the compound's utility in synthesizing amino alcohols (Kuznetsov & Brusilovskii, 2001).
- Shetty and Nelson (1988) conducted an asymmetric synthesis related to metoprolol metabolism, indicating the compound's relevance in the study of metabolic processes (Shetty & Nelson, 1988).
Material Science Applications :
- Trejo-Machin et al. (2017) explored the use of phloretic acid in the reactivity of –OH bearing molecules towards benzoxazine ring formation, showing the potential of derivatives of this compound in the development of materials with specific thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Organic Chemistry and Polymer Science :
- Button and Gossage (2003) reported on the synthesis and characterization of a series of chiral and achiral oxazolines and related compounds, which are relevant in the context of this compound's structural and functional versatility (Button & Gossage, 2003).
- Gabriele et al. (2006) synthesized derivatives starting from prop-2-ynyloxyphenols and prop-2-ynyloxyanilines, indicating the compound's utility in creating complex chemical structures through tandem oxidative aminocarbonylation-cyclization reactions (Gabriele et al., 2006).
Pharmacological and Biomedical Research :
- Kubo et al. (1983) described the pharmacology of a related compound, focusing on its adrenoceptor antagonistic properties, although this may verge on the excluded topic of drug action (Kubo et al., 1983).
- Shah and Shukla (2012) investigated the aminolytic depolymerization of poly(ethylene terephthalate) waste, showcasing the potential of derivatives of this compound in recycling and waste management applications (Shah & Shukla, 2012).
Properties
IUPAC Name |
(2R)-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKXSBOAIJILRY-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131564-70-0 | |
Record name | O-Demethylmetoprolol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131564700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DEMETHYLMETOPROLOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1LL8OI12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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